molecular formula C17H18N2O3 B2966936 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034606-05-6

7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No. B2966936
CAS RN: 2034606-05-6
M. Wt: 298.342
InChI Key: PCOPZZNJRSUHQW-UHFFFAOYSA-N
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Description

7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide, also known as MTIC, is a synthetic compound that has been widely studied for its potential applications in the field of pharmacology. This compound belongs to the class of tetrahydroindolizines and has been shown to possess several interesting properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for the development of new cancer therapies.
Biochemical and Physiological Effects:
7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide has been shown to possess several interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.

Advantages and Limitations for Lab Experiments

7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it ideal for use in high-throughput screening assays. Additionally, 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines, which makes it a promising candidate for the development of new cancer therapies.
However, there are also some limitations associated with the use of 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide in lab experiments. For example, the mechanism of action of 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide has not yet been tested in clinical trials, which makes it difficult to assess its potential efficacy and safety in humans.

Future Directions

There are several future directions that could be pursued in the study of 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide. For example, further research could be conducted to elucidate the mechanism of action of 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide and to identify the molecular targets that are involved in its antitumor activity. Additionally, preclinical studies could be conducted to assess the efficacy and safety of 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide in animal models, which could pave the way for clinical trials in humans.
Other future directions could include the development of new synthetic routes for the synthesis of 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide, the design of analogs of 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide with improved pharmacological properties, and the investigation of the potential applications of 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide in other areas of pharmacology, such as neurology and immunology.
Conclusion:
In conclusion, 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic compound that has been widely studied for its potential applications in the field of pharmacology. It has been shown to possess several interesting properties, including potent antitumor activity and the ability to inhibit the activity of topoisomerase II and protein kinase C. While there are some limitations associated with the use of 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide in lab experiments, there are also several promising future directions that could be pursued in the study of this compound.

Synthesis Methods

The synthesis of 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide involves the reaction of 8-bromo-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine with o-toluidine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide has been studied extensively for its potential applications in the field of pharmacology. It has been shown to possess several interesting properties that make it a promising candidate for the development of new drugs. For example, 7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

7-methoxy-N-(2-methylphenyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-6-3-4-7-12(11)18-17(21)16-13-8-5-9-19(13)15(20)10-14(16)22-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOPZZNJRSUHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3CCCN3C(=O)C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-5-oxo-N-(o-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

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